Proven Scalability: Demonstrated Multi-Gram Use in Patented Pharmaceutical Synthesis
6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid has been explicitly utilized on a 100-gram scale in the patented synthesis of Buparlisib (BKM120), a clinically evaluated PI3K inhibitor [1]. This specific compound is reacted with 4-chloro-2,6-di(morpholin-4-yl)pyrimidine (VI) in the presence of Pd(PPh3)4 and K2CO3 in DME at 70 °C [1]. While detailed yield data for this exact step is not disclosed in public abstracts, the patent literature designates this boronic acid as a key intermediate in a manufacturing process, a testament to its proven scalability and reliability in a complex, multi-step synthesis [1]. This contrasts with many research-grade boronic acids which lack documented use in large-scale, patented industrial processes.
| Evidence Dimension | Demonstrated use in large-scale patented synthesis |
|---|---|
| Target Compound Data | Explicitly named as a 100g-scale intermediate in a patented manufacturing process for Buparlisib |
| Comparator Or Baseline | Typical research-grade boronic acids without documented use in industrial-scale patented processes |
| Quantified Difference | Not applicable (qualitative evidence of industrial relevance) |
| Conditions | Suzuki-Miyaura cross-coupling in a multi-step patented process (WO 2012044727) |
Why This Matters
For procurement in process chemistry or pharmaceutical development, this evidence indicates the compound's suitability and proven performance at scales beyond small laboratory research, reducing the risk of unforeseen scale-up issues.
- [1] Calienni, J.V., De La Cruz, M., Flubacher, D. et al. (Novartis AG). (2012). Manufacturing process for pyrimidine derivatives. WO 2012044727. View Source
